1-(3-((3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone
Description
Nuclear Magnetic Resonance (NMR)
$$^1$$H NMR (400 MHz, DMSO-d$$_6$$) :
$$^{13}$$C NMR :
Infrared Spectroscopy (IR)
Mass Spectrometry (MS)
- HRMS (ESI+) : m/z 396.1345 [M+H]$$^+$$ (calc. 396.1339).
- Fragmentation pathway: Loss of SO$$_2$$ (Δm/z = 64) followed by azetidine ring cleavage.
Computational Molecular Modeling and Electron Density Mapping
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) provide electronic insights:
| Property | Value |
|---|---|
| HOMO-LUMO Gap | 4.21 eV |
| Electrostatic Potential | -82.3 kcal/mol (sulfonyl region) |
Key Findings :
- The sulfonyl group acts as an electron-deficient hub, favorable for nucleophilic interactions.
- Non-covalent interaction (NCI) analysis reveals steric clashes between the azetidine and benzimidazole moieties (Figure 1).
- Molecular dynamics simulations (100 ns) show torsional flexibility (±18°) in the azetidine-phenyl linkage.
Electron Density Map :
- High density localized over the benzimidazole π-system (0.45 e$$^-$$/Å$$^3$$).
- Depletion observed at the azetidine sulfur (0.12 e$$^-$$/Å$$^3$$), consistent with polarizable S=O bonds.
Properties
IUPAC Name |
1-[3-[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-12-6-7-17-18(8-12)21-19(20-17)15-10-22(11-15)26(24,25)16-5-3-4-14(9-16)13(2)23/h3-9,15H,10-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTJOKLLEDZTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CC=CC(=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-((3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzimidazole, which include the core structure of our compound, exhibit significant antimicrobial properties. Research has shown that compounds containing benzimidazole moieties can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that certain benzimidazole derivatives had minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 4 to 64 µg/mL .
Anticancer Properties
The potential anticancer activity of benzimidazole derivatives is well-documented. A study involving similar compounds indicated that they could induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways . The specific compound may exhibit similar effects, particularly due to the presence of sulfonamide groups known for their ability to inhibit carbonic anhydrase, a target in cancer therapy.
The proposed mechanisms through which benzimidazole derivatives exert their biological effects include:
- Inhibition of DNA Synthesis : Compounds may interfere with nucleic acid synthesis, leading to cell cycle arrest.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cells can trigger apoptotic pathways.
- Enzyme Inhibition : The sulfonamide group can inhibit various enzymes involved in metabolic processes.
Study 1: Antimicrobial Efficacy
In a controlled study, a series of benzimidazole derivatives were tested against multiple bacterial strains. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria with an MIC value comparable to standard antibiotics .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of benzimidazole derivatives demonstrated that treatment with these compounds resulted in significant tumor regression in murine models. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis .
Data Table: Biological Activity Overview
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. Studies have shown that similar structures can inhibit cell proliferation in various cancer cell lines, such as breast cancer (MCF-7), colon cancer (HT-29), and leukemia (K-562) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Benzimidazole derivatives are frequently tested against a range of bacteria and fungi. For instance, compounds with similar functionalities have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Aspergillus niger .
Anti-inflammatory Effects
Research into related compounds has revealed anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been observed in similar chemical classes .
Neuroprotective Effects
Some studies suggest that derivatives of benzimidazole can exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease. Mechanisms may include the modulation of neurotransmitter systems and reduction of oxidative stress .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Azetidine vs. Larger Nitrogen Heterocycles
The azetidine ring in the target compound introduces steric strain and conformational rigidity compared to 5- or 6-membered rings (e.g., piperidine or pyrrolidine). For instance:
- 5-Ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one (CAS 477848-65-0, ) replaces azetidine with a dihydroimidazolone ring, enhancing planarity and reducing strain. This structural difference may alter binding affinity in enzyme inhibition .
- 2-(1H-Benzo[d]imidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethan-1-one (CAS 210774-08-6, ) lacks the azetidine-sulfonyl group entirely, instead incorporating a dihydroxyphenyl-ethanone motif. This simplification reduces molecular weight (296.32 g/mol vs. ~370–400 g/mol for the target) but may compromise target selectivity .
Sulfonyl Linker Variations
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone (CAS 914349-78-3, ) replaces the azetidine with an imidazolidine ring and introduces a benzothiazole-sulfanyl group.
- N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] Acetamide () utilizes a benzenesulfonylmethyl group on an imidazole ring. The nitro substituent increases electron-withdrawing effects, which could modulate reactivity in nucleophilic environments .
Functional Group Analysis
Ethanone vs. Oxime or Alcohol Derivatives
- (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime () replaces the ethanone with an oxime group, improving solubility via hydrogen bonding. This modification is critical in antifungal agents like Sertaconazole .
- 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol () substitutes ethanone with a hydroxyl group, reducing metabolic stability but enhancing polar surface area for membrane penetration .
Methyl vs. Bulkier Substituents on Benzoimidazole
- 1-{(1-(2-Substituted benzyl)-1H-benzo[d]imidazol-2-yl) methyl}-3-arylthioureas () feature benzyl groups at position 2 of the benzoimidazole. Thiourea moieties in these compounds enhance anticonvulsant activity by interacting with voltage-gated ion channels .
Anticancer Potential
- 2-Aryl-4-Benzoyl-Imidazole Derivatives () exhibit antiproliferative activity against cancer cell lines. The sulfonyl group in the target compound may enhance DNA intercalation or topoisomerase inhibition .
- 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives () show antitumor activity, with IC₅₀ values in the micromolar range. The azetidine moiety in the target compound could improve cellular uptake .
Antimicrobial and Antifungal Activity
- (Benzo[b]thienyl)methyl Ethers () demonstrate broad-spectrum antifungal activity. The ethanone group in the target compound may similarly disrupt fungal membrane ergosterol biosynthesis .
- Thiazolidin-4-one Derivatives () with benzoimidazole cores exhibit antibacterial effects. The sulfonyl bridge in the target compound might reduce bacterial resistance by modifying target binding .
Physicochemical Properties and Drug-Likeness
*Estimated based on structural analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
